1-Fluoro-4-(methoxymethoxy)benzene

Vue d'ensemble

Description

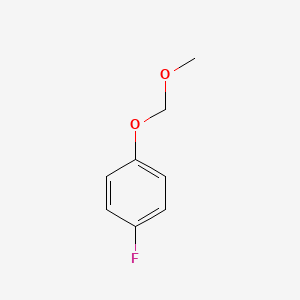

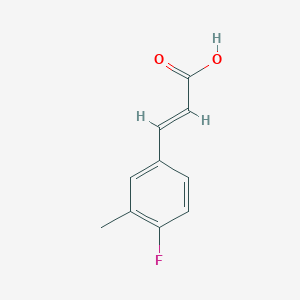

1-Fluoro-4-(methoxymethoxy)benzene, also known as p-fluoroanisole , is an organic compound with the chemical formula C₇H₇FO . It belongs to the class of aromatic compounds and is characterized by the presence of a fluorine atom and a methoxymethoxy group attached to a benzene ring. The compound exhibits interesting properties due to its unique substitution pattern.

Synthesis Analysis

The synthesis of p-fluoroanisole involves introducing a fluorine atom and a methoxymethoxy group onto the benzene ring. Various synthetic routes exist, including electrophilic aromatic substitution reactions. Researchers have explored methods such as nucleophilic fluorination or direct fluorination of anisole derivatives. These approaches allow controlled introduction of the fluorine substituent at the desired position.

Molecular Structure Analysis

The molecular structure of p-fluoroanisole consists of a benzene ring with a fluorine atom (F) and a methoxymethoxy group (OCH₂OCH₃) attached to adjacent carbon atoms. The arrangement of atoms and bonds within the molecule determines its physical and chemical properties.

Chemical Reactions Analysis

- Electrophilic Aromatic Substitution : The fluorine atom in p-fluoroanisole makes it susceptible to electrophilic substitution reactions. For instance, it can undergo halogenation, nitration, or sulfonation.

- Ether Cleavage : The methoxymethoxy group can be cleaved under acidic or basic conditions, yielding phenol and formaldehyde derivatives.

- Grignard Reaction : The compound can react with Grignard reagents to form more complex molecules.

Physical And Chemical Properties Analysis

- Melting Point : The melting point of p-fluoroanisole is approximately -10°C .

- Boiling Point : It boils around 160°C .

- Solubility : The compound is soluble in organic solvents like acetone, ether, and chloroform.

- Odor : It has a faint, sweet, and aromatic odor.

Applications De Recherche Scientifique

Fluorofunctionalization of Ketones

1-Fluoro-4-(methoxymethoxy)benzene is utilized in the fluorofunctionalization of ketones. Stavber et al. (2002) demonstrated the use of a related fluorine atom transfer reagent in methanol solvent to transform methoxy or hydroxy substituted derivatives of ketones to α-fluoro derivatives, including keto steroids, with high yield and specificity (Stavber, Jereb, & Zupan, 2002).

Crystallography and Molecular Structure

El-Agrody et al. (2012) analyzed the molecular structure of a compound related to 1-fluoro-4-(methoxymethoxy)benzene, highlighting the angles and conformations of the substituted benzene rings and the interactions within the crystal structure (El-Agrody, Al-Omar, Amr, Chia, & Fun, 2012).

Environment-Sensitive Fluorophores

Uchiyama et al. (2006) discussed the fluorescence properties of a related fluorophore, highlighting its nonfluorescent nature in aprotic solvent and strong fluorescence in protic solvents, demonstrating its potential as a fluorogenic sensor (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).

Microwave-Assisted Amination Reactions

Tao Xiao-chun (2008) researched the microwave-assisted reaction of a related 4-fluoro-1-acyl-benzene with N-substituted ethanolamine to synthesize amino-acylbenzene products, indicating a convenient and time-efficient method (Tao Xiao-chun, 2008).

Reactions with Acyclic Olefins

Pirkuliev et al. (2001) studied reactions of a fluoro(sulfonyloxy)iodo compound with olefins, yielding disulfonates and α-fluoro-β-sulfonyloxy products, thus providing insight into potential reactions involving 1-fluoro-4-(methoxymethoxy)benzene (Pirkuliev, Brel, Akhmedov, Magerramov, Shykhaliev, & Zefirov, 2001).

Safety And Hazards

- Toxicity : While p-fluoroanisole is generally considered low in toxicity, inhalation or skin contact should be minimized.

- Flammability : It is flammable and should be handled with care.

- Environmental Impact : Proper disposal is essential to prevent environmental contamination.

Orientations Futures

Researchers can explore the following areas:

- Functionalization : Investigate further functionalization of p-fluoroanisole to create novel derivatives.

- Biological Activity : Assess its potential as a drug candidate or probe for biological studies.

- Green Synthesis : Develop eco-friendly synthetic routes.

Propriétés

IUPAC Name |

1-fluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGSYPGBTRALAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453344 | |

| Record name | Benzene, 1-fluoro-4-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(methoxymethoxy)benzene | |

CAS RN |

141362-06-3 | |

| Record name | Benzene, 1-fluoro-4-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)